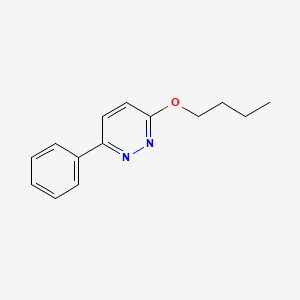

3-Butoxy-6-phenylpyridazine

Beschreibung

3-Butoxy-6-phenylpyridazine is a pyridazine derivative featuring a six-membered aromatic ring with two adjacent nitrogen atoms. The substituents include a butoxy group (-OCH₂CH₂CH₂CH₃) at position 3 and a phenyl group (-C₆H₅) at position 6. Pyridazine derivatives are studied for their diverse chemical and biological properties, influenced by substituent electronic and steric effects.

Eigenschaften

CAS-Nummer |

81819-88-7 |

|---|---|

Molekularformel |

C14H16N2O |

Molekulargewicht |

228.29 g/mol |

IUPAC-Name |

3-butoxy-6-phenylpyridazine |

InChI |

InChI=1S/C14H16N2O/c1-2-3-11-17-14-10-9-13(15-16-14)12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3 |

InChI-Schlüssel |

JIBRRFMAUOZRSO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC1=NN=C(C=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-6-phenylpyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a 1,4-dicarbonyl compound. This step forms the core pyridazine structure.

Introduction of the Butoxy Group: The butoxy group can be introduced through an alkylation reaction using butyl bromide in the presence of a base such as potassium carbonate.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a phenylboronic acid with the pyridazine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 3-Butoxy-6-phenylpyridazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Butoxy-6-phenylpyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The butoxy and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Butoxy-6-phenylpyridazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and neurological disorders.

Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 3-Butoxy-6-phenylpyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects at Position 3

The substituent at position 3 significantly impacts physicochemical properties and reactivity:

6-Phenyl-pyridazin-3(2H)-one

- Substituent : Hydroxyl (-OH) at position 3.

- Key Properties :

3-Amino-6-phenylpyridazine

- Substituent: Amino (-NH₂) at position 3.

- Key Properties: Enhanced basicity and nucleophilicity, enabling reactions like acylation . Moderate lipophilicity (phenyl enhances logP, but amino reduces it relative to butoxy) . Applications: Medicinal chemistry (e.g., kinase inhibitors) .

(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone

- Substituent : Chloro (-Cl) and benzoyl (-COC₆H₅) groups.

- Key Properties :

3-(3-Methoxyphenyl)-6-[...]pyridazine

Substituent Effects at Position 6

The phenyl group at position 6 is conserved across analogs, contributing to:

- Lipophilicity : Enhances logP and membrane permeability.

- Binding Interactions : Facilitates π-π stacking in biological targets.

Comparative Data Table

Research Findings and Implications

- Lipophilicity: Butoxy derivatives exhibit higher logP than hydroxyl or amino analogs, favoring blood-brain barrier penetration.

- Reactivity: Amino groups enable diverse derivatization, while ethers (butoxy/methoxy) offer stability under physiological conditions.

- Solubility : Hydroxyl analogs are preferred for aqueous formulations, whereas butoxy derivatives may require lipid-based delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.